Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Catalog No.
S861017
CAS No.
1156223-02-7
M.F
C14H15FN2
M. Wt
230.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

CAS Number

1156223-02-7

Product Name

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

IUPAC Name

N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3

InChI Key

VJAGYOCDWUWNOW-UHFFFAOYSA-N

SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2

Canonical SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is an organic compound characterized by a structure that includes a fluorinated phenyl group and a pyridine ring attached to an ethylamine backbone. The molecular formula of this compound is C15H17FN2C_{15}H_{17}FN_2, and its unique configuration allows for various chemical interactions and biological activities. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable candidate in medicinal chemistry and material science applications.

  • Oxidation: This can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, potentially yielding ketones or carboxylic acids.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or secondary amines.
  • Substitution: Nucleophilic substitution reactions may occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol.

The specific products formed from these reactions depend on the reaction conditions and reagents used.

While specific biological activity data for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is limited, structurally similar compounds have exhibited significant pharmacological effects. These include potential anti-inflammatory and anticancer activities, suggesting that this compound may also possess therapeutic properties. Its ability to interact with enzymes and receptors makes it a candidate for further biological studies.

Synthetic Routes

The synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine typically involves multi-step organic reactions. A common method includes the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Industrial Production Methods

In industrial settings, production may utilize continuous flow reactors to optimize reaction conditions and improve yield. The careful selection of catalysts and solvents is crucial to ensure high efficiency and purity of the final product.

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of complex organic molecules.
  • Material Science: It is utilized in developing novel materials with specific electronic properties.

Several compounds share structural similarities with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine:

  • Ethyl[(4-chlorophenyl)(pyridin-4-yl)methyl]amine
  • Ethyl[(4-bromophenyl)(pyridin-4-yl)methyl]amine
  • Ethyl[(4-methylphenyl)(pyridin-4-yl)methyl]amine

Uniqueness

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorinated structure enhances stability and lipophilicity compared to its chlorinated or brominated counterparts, making it particularly valuable in drug design and material science applications.

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a fluorinated heterocyclic compound with the molecular formula C14H15FN2 and a molecular weight of 230.28 daltons. The compound is identified by the Chemical Abstracts Service number 1156223-02-7 and carries the MDL number MFCD12419562. The structural representation through SMILES notation is FC1=CC=C(C(NCC)C2=CC=NC=C2)C=C1, which illustrates the specific connectivity of the fluorine-substituted benzene ring, the central methylene carbon bearing both aromatic substituents, and the terminal ethylamine group.

The molecular architecture of this compound consists of three distinct structural domains that contribute to its chemical and biological properties. The 4-fluorophenyl group introduces electron-withdrawing characteristics through the fluorine substituent, which significantly influences the electronic distribution across the aromatic system. The pyridin-4-yl moiety provides a nitrogen-containing heterocyclic component that can participate in hydrogen bonding and coordination interactions. The ethylamine functionality serves as a basic center capable of protonation under physiological conditions, potentially affecting the compound's solubility and membrane permeability characteristics.

Commercial availability of this compound has been established through various chemical suppliers, with reported purities typically exceeding 95 percent. The compound is available in quantities ranging from 50 milligrams to 1 gram, indicating its utility in research applications where precise quantities are required for synthetic and analytical investigations. The pricing structure reflects the specialized nature of this compound, with costs ranging from approximately 133 to 558 United States dollars per gram depending on the quantity purchased.

Historical Context and Discovery

The development of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine can be traced to broader research efforts in fluorinated heterocyclic chemistry that gained momentum in the late 20th and early 21st centuries. The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in medicinal chemistry due to fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds. Historical precedents for fluorinating heterocyclic compounds date back to early electrochemical fluorination methods, where pyridine derivatives were subjected to fluorine gas under controlled conditions to yield 2-fluoropyridine products, albeit in modest yields of approximately 22 percent.

The systematic exploration of fluorinated pyridine derivatives expanded significantly with the development of improved synthetic methodologies. Traditional approaches to heterocyclic fluorination faced challenges related to selectivity and yield, prompting researchers to investigate alternative strategies. The evolution of these synthetic approaches laid the groundwork for the targeted synthesis of compounds like ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, where the fluorine substitution is introduced through pre-formed fluorinated building blocks rather than direct fluorination of the final product.

The recognition of compounds containing vicinal 4-fluorophenyl and pyridin-4-yl systems as potential biological activity modulators emerged from structure-activity relationship studies in the pharmaceutical industry. Research conducted by Abu Thaher and colleagues demonstrated that compounds incorporating these structural elements exhibited significant inhibitory activity against p38α mitogen-activated protein kinase, a target relevant to inflammatory diseases and cancer therapy. This discovery provided the scientific rationale for investigating related structures, including ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, as potential therapeutic leads.

Significance in Organic Chemistry and Heterocyclic Synthesis

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine occupies a notable position in contemporary organic chemistry as an exemplar of fluorinated heterocyclic architecture that combines multiple pharmacologically relevant structural motifs. The compound's significance extends beyond its individual properties to encompass its role as a representative member of a broader class of molecules that have transformed approaches to drug discovery and chemical biology research. The integration of fluorinated aromatic systems with nitrogen-containing heterocycles has become a fundamental strategy in medicinal chemistry, where such combinations frequently yield compounds with enhanced metabolic stability, improved membrane permeability, and optimized pharmacokinetic profiles.

The synthetic accessibility of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine through established organic transformations makes it a valuable building block for the construction of more complex molecular architectures. The presence of the ethylamine functionality provides a reactive handle for further derivatization through standard nitrogen alkylation, acylation, or condensation reactions. This versatility enables the compound to serve as an intermediate in multi-step synthetic sequences targeting biologically active molecules or materials with specialized properties.

Recent advances in heterocyclic synthesis have highlighted the importance of compounds containing both aromatic fluorine substituents and pyridine rings in the development of kinase inhibitors and other therapeutic agents. The specific arrangement of functional groups in ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine provides insights into structure-activity relationships that guide the design of related compounds with optimized biological properties. Research has demonstrated that regioisomeric variations in the positioning of fluorophenyl and pyridinyl groups can dramatically alter the inhibitory profiles of resulting compounds, switching selectivity from one kinase family to another.

The electrochemical synthesis of heterocyclic compounds has emerged as a sustainable and efficient approach to accessing complex molecular structures, with particular relevance to fluorinated pyridine derivatives. These methodologies offer advantages in terms of functional group tolerance, mild reaction conditions, and reduced waste generation compared to traditional synthetic approaches. The development of electrochemical methods for heterocycle formation represents a significant advancement in green chemistry principles applied to pharmaceutical intermediate synthesis.

Related Fluorinated Pyridine Derivatives

The family of fluorinated pyridine derivatives encompassing ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine includes several structurally related compounds that differ primarily in the positioning of the pyridine nitrogen atom and the nature of the amine substituent. These variations in molecular architecture provide valuable insights into structure-activity relationships and offer opportunities for systematic optimization of biological and chemical properties. The comparative analysis of these derivatives reveals important principles governing the behavior of fluorinated heterocyclic systems in chemical and biological contexts.

Difluoromethylated pyridine derivatives represent another important class of related compounds that have gained significant attention in drug discovery research. The difluoromethyl group, consisting of carbon, two fluorine atoms, and one hydrogen atom, often serves as a bioisostere for various functional groups and can dramatically influence the pharmacological properties of compounds containing this moiety. Recent methodological advances have enabled the regioselective introduction of difluoromethyl groups at specific positions within pyridine rings, providing access to libraries of compounds for biological evaluation.

The synthesis of fluorinated heterocyclic compounds has benefited from the development of novel fluorination reagents and methodologies that enable the selective introduction of fluorine atoms under mild conditions. Methods involving elemental fluorine in the presence of other halogens have demonstrated the ability to achieve selective fluorination of heterocyclic substrates, expanding the scope of accessible fluorinated derivatives. These advances have facilitated the preparation of diverse fluorinated pyridine libraries for screening in various biological assays.

Comparison with (4-Fluorophenyl)(pyridin-3-yl)methylamine

The structural comparison between ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine reveals the impact of pyridine nitrogen positioning on molecular properties and synthetic accessibility. Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine, bearing the Chemical Abstracts Service number 1153741-49-1, shares the same molecular formula C14H15FN2 and molecular weight of 230.28 daltons with its pyridin-4-yl analog, but differs significantly in its electronic distribution and potential interaction patterns.

The positioning of the nitrogen atom in the meta-position relative to the methylene bridge in the pyridin-3-yl derivative alters the compound's dipole moment and hydrogen bonding capabilities compared to the para-positioned nitrogen in the pyridin-4-yl variant. This difference has profound implications for the compounds' behavior in biological systems, where protein-ligand interactions are highly sensitive to precise spatial arrangements of hydrogen bond donors and acceptors. The meta-substitution pattern in the pyridin-3-yl derivative may provide different angles and distances for potential interactions with amino acid residues in protein binding sites.

Commercial availability of ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine through multiple suppliers demonstrates the compound's utility in research applications. The compound is available with purities suitable for biological testing and synthetic applications, indicating its established role in medicinal chemistry research. Pricing structures for this compound are comparable to those of its pyridin-4-yl analog, reflecting similar synthetic complexity and market demand.

Synthetic approaches to both regioisomers typically involve similar starting materials and reaction conditions, with the choice of pyridine derivative determining the final substitution pattern. The preparation of these compounds often utilizes palladium-catalyzed cross-coupling reactions or nucleophilic substitution methodologies that enable the efficient assembly of the fluorophenyl-pyridinyl-methylamine framework. The availability of both regioisomers allows for systematic structure-activity relationship studies that can illuminate the importance of nitrogen positioning in biological activity.

Relationship to [(4-Fluorophenyl)(4-pyridinyl)methyl]amine Derivatives

The broader family of [(4-fluorophenyl)(4-pyridinyl)methyl]amine derivatives encompasses compounds with varying amine substituents while maintaining the core 4-fluorophenyl-pyridin-4-yl-methyl structural framework. These derivatives include compounds with different alkyl groups attached to the amine nitrogen, as well as molecules incorporating additional heterocyclic systems or functional groups. The systematic variation of amine substituents provides valuable information about the structure-activity relationships governing the biological properties of this compound class.

Compounds containing the 4-fluorophenyl-pyridin-4-yl system have been extensively studied in the context of kinase inhibition, particularly targeting p38α mitogen-activated protein kinase. Research has demonstrated that the specific arrangement of these aromatic systems in a vicinal relationship is crucial for biological activity, with regioisomeric switches leading to complete changes in inhibitory profiles. This observation highlights the precision required in molecular design for achieving desired biological outcomes.

The electronic properties of the 4-fluorophenyl-pyridin-4-yl core system contribute significantly to the binding affinity and selectivity of derived compounds. The electron-withdrawing nature of the fluorine substituent modulates the electronic density of the benzene ring, while the pyridine nitrogen provides opportunities for hydrogen bonding and metal coordination interactions. These features combine to create a privileged structural motif that appears frequently in biologically active compounds.

Crystal structure analyses of related compounds have provided detailed insights into the three-dimensional arrangements of these molecular systems. Studies have revealed specific dihedral angles between the aromatic rings and the central methylene bridge, with values typically ranging from 28 to 40 degrees depending on the specific substitution pattern and crystal packing effects. These structural data inform computational modeling efforts and guide the design of optimized derivatives with enhanced biological properties.

Research Objectives and Scope of Investigation

The investigation of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine encompasses multiple research objectives that span fundamental chemical characterization, synthetic methodology development, and structure-activity relationship elucidation. Primary research goals include the comprehensive analysis of the compound's chemical reactivity patterns, evaluation of its utility as a synthetic intermediate, and assessment of its potential for biological activity modulation. These objectives are pursued through a combination of experimental studies and computational modeling approaches that provide complementary insights into the compound's properties and applications.

Synthetic methodology research focuses on developing efficient and scalable approaches to ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and its derivatives. This includes optimization of existing synthetic routes, exploration of novel reaction pathways, and investigation of green chemistry approaches that minimize environmental impact while maintaining high yields and purities. The development of improved synthetic methods directly impacts the compound's accessibility for research applications and potential commercial development.

Structure-activity relationship investigations seek to understand how modifications to the ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine scaffold affect biological properties such as enzyme inhibition, receptor binding, and cellular activity. These studies involve systematic structural variations coupled with biological assays to identify the molecular features responsible for activity and selectivity. The insights gained from these investigations guide the design of optimized compounds with enhanced therapeutic potential.

Computational studies complement experimental investigations by providing detailed insights into the electronic structure, conformational preferences, and potential interaction modes of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine with biological targets. Molecular dynamics simulations, quantum mechanical calculations, and structure-based drug design methodologies contribute to a comprehensive understanding of the compound's behavior in chemical and biological systems. These computational approaches enable the prediction of properties for related compounds and guide experimental design efforts.

PropertyEthyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amineEthyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amineEthyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine
CAS Number1156223-02-71153741-49-11183499-72-0
Molecular FormulaC14H15FN2C14H15FN2C14H15FN2
Molecular Weight (g/mol)230.28230.28230.28
MDL NumberMFCD12419562MFCD12419563Not Available
Pyridine Nitrogen PositionPara (4-position)Meta (3-position)Ortho (2-position)
Commercial AvailabilityMultiple suppliersMultiple suppliersMultiple suppliers

XLogP3

2.4

Dates

Last modified: 08-16-2023

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